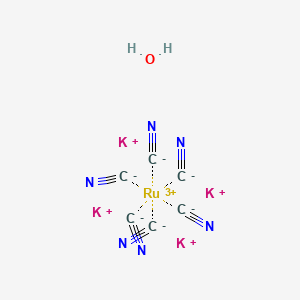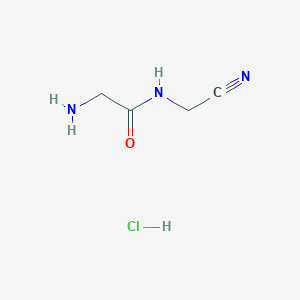
2-Amino-N-(cyanomethyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-(cyanomethyl)acetamide hydrochloride is a chemical compound with the molecular formula C4H8ClN3O. It is a derivative of cyanoacetamide and is known for its applications in various fields of scientific research. The compound is characterized by the presence of an amino group, a cyano group, and an acetamide group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(cyanomethyl)acetamide hydrochloride typically involves the reaction of cyanoacetamide with an appropriate amine under controlled conditions. One common method includes the treatment of cyanoacetamide with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .
化学反応の分析
Types of Reactions
2-Amino-N-(cyanomethyl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The amino group can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Ethanol, methanol, water
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds such as pyrroles, quinolines, and other nitrogen-containing rings .
科学的研究の応用
2-Amino-N-(cyanomethyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Amino-N-(cyanomethyl)acetamide hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can form hydrogen bonds, while the cyano group can participate in nucleophilic addition reactions. These properties make it a valuable intermediate in the synthesis of biologically active compounds .
類似化合物との比較
Similar Compounds
- 2-Amino-N-(2-hydroxyethyl)acetamide
- 2-Amino-N-(cyanomethyl)acetamide, methanesulfonic acid
Comparison
Compared to similar compounds, 2-Amino-N-(cyanomethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wider range of chemical reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .
特性
分子式 |
C4H8ClN3O |
|---|---|
分子量 |
149.58 g/mol |
IUPAC名 |
2-amino-N-(cyanomethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c5-1-2-7-4(8)3-6;/h2-3,6H2,(H,7,8);1H |
InChIキー |
XUJGOJDCDQVUSE-UHFFFAOYSA-N |
正規SMILES |
C(C#N)NC(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


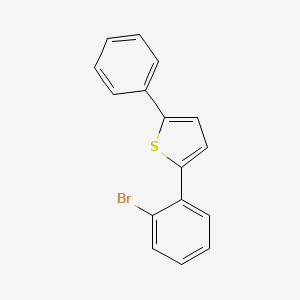

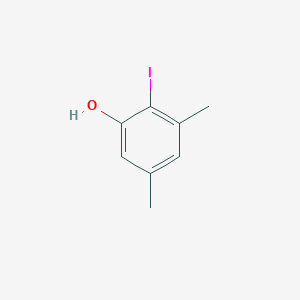
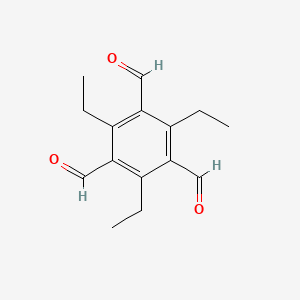
![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
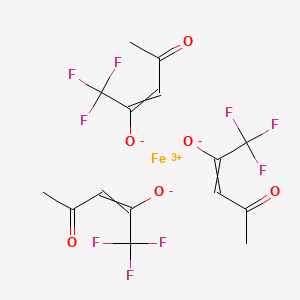
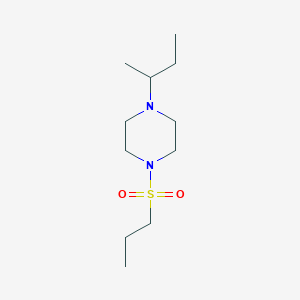
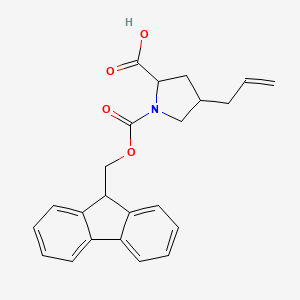
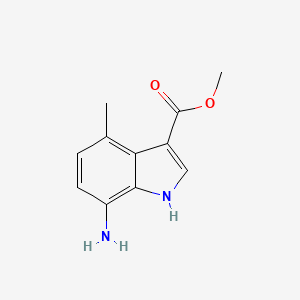
![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)

